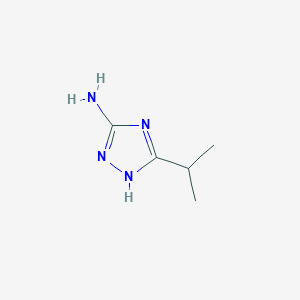

5-Isopropyl-4H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLFQCVYROBFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373380 | |

| Record name | 3-Amino-5-isopropyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22882-41-3 | |

| Record name | 3-Amino-5-isopropyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Isopropyl-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Isopropyl-4H-1,2,4-triazol-3-amine, a valuable heterocyclic compound in the field of medicinal chemistry and drug development. The document details the core synthesis methodologies, presents quantitative data for analogous compounds, and provides a detailed experimental protocol for its preparation.

Introduction

This compound is a substituted 3-amino-1,2,4-triazole. This class of compounds is of significant interest due to their diverse biological activities, serving as important scaffolds in the design of novel therapeutic agents. The 1,2,4-triazole ring is a key feature in a number of approved drugs. The synthesis of specifically substituted 3-amino-1,2,4-triazoles is therefore a critical aspect of drug discovery and development.

Core Synthesis Pathway: Condensation of a Carboxylic Acid with Aminoguanidine

The most direct and environmentally friendly approach for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, including the isopropyl variant, is the direct condensation of a carboxylic acid with aminoguanidine.[1] This method, particularly when assisted by microwave irradiation, offers a green and efficient route to the target compound. The general reaction scheme is depicted below.

References

Technical Guide: Physicochemical Properties of 5-Isopropyl-4H-1,2,4-triazol-3-amine

Abstract

This document provides a comprehensive technical overview of the physicochemical properties of 5-Isopropyl-4H-1,2,4-triazol-3-amine. The 1,2,4-triazole scaffold is a cornerstone in medicinal and agricultural chemistry, recognized for its role in developing antifungal agents, enzyme inhibitors, and other therapeutic agents. Understanding the fundamental physicochemical characteristics of its derivatives is critical for lead optimization, formulation development, and predicting pharmacokinetic behavior. This guide summarizes known quantitative data, provides detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized below. Due to the compound's status as a specific research chemical, some experimental values are not publicly available. In such cases, data for structurally related compounds are provided for context.

| Property | Value | Source / Note |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₁₀N₄ | - |

| Molecular Weight | 126.16 g/mol | - |

| CAS Number | 22882-41-3 | - |

| Boiling Point | 319.7°C (at 760 mmHg) | [1] |

| Melting Point | Not available. | For context, 3-Isopropyl-4-amino-1,2,4-triazol-5-one has a melting point of 172°C.[2] |

| pKa | Not available. | For context, a predicted pKa for the related 3-Isopropyl-4-amino-1,2,4-triazol-5-one is 10.07.[2] |

| LogP (Octanol/Water) | Not available. | - |

| Aqueous Solubility | Likely soluble in polar solvents. | The parent compound, 3-amino-1,2,4-triazole, is soluble in polar solvents like water and alcohols.[3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established general procedures for 3-amino-1,2,4-triazole derivatives.[4][5]

Synthesis via Carboxylic Acid Condensation

This protocol describes a microwave-assisted synthesis, a modern and efficient method for forming the triazole ring from a carboxylic acid and aminoguanidine.[4]

-

Reagent Preparation: In a 10 mL sealed microwave reaction vial, combine isobutyric acid (1.0 eq), aminoguanidine bicarbonate (1.1 eq), and concentrated hydrochloric acid (0.2 eq) as a catalyst.

-

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 150°C for 30-45 minutes. Monitor the pressure to ensure it remains within the vial's limits.

-

Neutralization and Isolation: After cooling the reaction vessel to room temperature, carefully uncap it in a fume hood. Dilute the mixture with deionized water (10 mL) and basify to a pH of 9-10 using a 2M sodium hydroxide solution. This will precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it with cold deionized water (2 x 5 mL). Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

-

Sample Preparation: Add an excess amount of the synthesized compound to each of several glass vials containing a precise volume (e.g., 2 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[7]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow undissolved solids to sediment. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant of each vial. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS. Prepare a calibration curve using standards of known concentrations to quantify the solubility.[8][9]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant(s) of a compound.[5][10]

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent mixture if necessary (e.g., 50% dioxane-water) to ensure solubility throughout the titration range.[5] Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25.0 ± 0.1°C). Use a calibrated pH electrode and an automated burette.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine basic pKa values or with 0.1 M NaOH to determine acidic pKa values. Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH reading versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For more precise results, use computational software to analyze the curve and calculate the pKa.[11]

Visualized Workflow

The following diagram illustrates a standard workflow for the synthesis and subsequent physicochemical characterization of a novel triazole compound like this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mdpi.com [mdpi.com]

- 5. orientjchem.org [orientjchem.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on 5-Isopropyl-4H-1,2,4-triazol-3-amine (CAS Number: 22882-41-3)

Introduction

5-Isopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound belonging to the 1,2,4-triazole family. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] The 1,2,4-triazole scaffold is a key pharmacophore in numerous approved drugs. Derivatives of 3-amino-1,2,4-triazole, in particular, have been investigated for various therapeutic applications, including as herbicides and in drug discovery.[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 22882-41-3 | Internal Database |

| Molecular Formula | C₅H₁₀N₄ | Internal Database |

| Molecular Weight | 126.16 g/mol | Internal Database |

| Boiling Point | 319.7 °C at 760 mmHg | Vendor Data |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents | General knowledge |

Synthesis

General Experimental Protocol for the Synthesis of 3-Amino-5-alkyl-1,2,4-triazoles

This protocol is adapted from a microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[3]

Reaction Scheme:

Caption: Plausible synthetic route to this compound.

Materials:

-

Isobutyric acid

-

Aminoguanidine bicarbonate

-

Concentrated Hydrochloric Acid (catalyst)

-

Ethanol (solvent)

-

Microwave synthesizer

Procedure:

-

In a microwave-safe reaction vial, combine isobutyric acid (1.0 eq), aminoguanidine bicarbonate (1.0-1.2 eq), and a catalytic amount of concentrated hydrochloric acid in ethanol.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes). Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization

While specific spectral data for this compound is not available, the expected spectral characteristics can be inferred from closely related compounds.[3][4]

Table 2: Expected Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Signal for the isopropyl methine proton (CH), likely a septet. - Signal for the isopropyl methyl protons (CH₃), likely a doublet. - Broad singlet for the amine protons (NH₂). - Broad singlet for the triazole NH proton. |

| ¹³C NMR | - Signal for the isopropyl methine carbon. - Signal for the isopropyl methyl carbons. - Signals for the two triazole ring carbons. |

| IR (Infrared Spectroscopy) | - N-H stretching vibrations for the amine and triazole NH groups (typically in the range of 3100-3400 cm⁻¹). - C-H stretching vibrations for the isopropyl group (typically below 3000 cm⁻¹). - C=N and N=N stretching vibrations of the triazole ring. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.16 g/mol ). |

Biological Activity and Mechanism of Action

Specific biological studies on this compound have not been reported in the literature. However, the 3-amino-1,2,4-triazole scaffold is known to exhibit a range of biological activities.

The parent compound, 3-amino-1,2,4-triazole (amitrole), is a well-known herbicide. Its mechanism of action involves the inhibition of enzymes in the histidine biosynthesis pathway, leading to a deficiency in purines and affecting overall plant growth.[5] In some organisms, it has also been shown to inhibit protein synthesis on mitoribosomes.[6]

Derivatives of 3-amino-1,2,4-triazoles have been explored for a variety of therapeutic applications, including:

The biological activity of substituted 3-amino-1,2,4-triazoles is highly dependent on the nature and position of the substituents on the triazole ring. Further research is required to determine the specific biological profile of this compound.

Potential Signaling Pathway Involvement (Hypothetical)

Given the known herbicidal action of the parent compound, a hypothetical workflow for investigating the mechanism of action of this compound in a plant model system is presented below. As no specific signaling pathway has been elucidated for this compound, a diagrammatic representation cannot be provided.

Caption: A hypothetical workflow for investigating the mechanism of action.

Conclusion

This compound is a small molecule with potential for further investigation in the fields of agrochemicals and pharmaceuticals. While specific data for this compound is currently lacking, established synthetic routes and the known biological activities of the 3-amino-1,2,4-triazole class of compounds provide a strong foundation for future research. Detailed studies are needed to elucidate its precise physicochemical properties, optimize its synthesis, and explore its biological activity and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 8. researchgate.net [researchgate.net]

The Biological Versatility of 5-Isopropyl-4H-1,2,4-triazol-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on the derivatives of 5-Isopropyl-4H-1,2,4-triazol-3-amine, a core structure with significant potential for the development of novel therapeutic agents. While direct studies on this specific scaffold are limited, this document extrapolates from structurally related compounds to provide a comprehensive overview of its potential anticancer, antimicrobial, and kinase inhibitory activities. We present quantitative data from analogous series, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Anticancer Potential: Targeting Proliferation and Survival

Derivatives of the 4H-1,2,4-triazol-3-amine core have demonstrated significant potential as anticancer agents. Studies on structurally similar compounds, such as 4,5-disubstituted and 5-bromo-N-aryl substituted 4H-1,2,4-triazol-3-amines, reveal cytotoxic activity against a range of human cancer cell lines. The proposed mechanism often involves the induction of apoptosis and the inhibition of key cellular proliferation pathways.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of representative 4H-1,2,4-triazol-3-amine derivatives from published studies. These compounds share the core aminotriazole ring but differ in their substitution at the 4 and 5 positions. The data is presented to provide an indication of the potential potency of derivatives of the 5-isopropyl core.

Table 1: In Vitro Anticancer Activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives [1]

| Compound ID | R1 | R2 | A549 (Lung) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | NCI-H23 (Lung) IC50 (µM) |

| 4a | 4-Cl-Ph | 4-Cl-Ph | 1.09 | 2.01 | 3.28 |

| 4b | 4-Br-Ph | 4-Cl-Ph | 2.45 | 3.87 | 5.12 |

| 4d | 4-F-Ph | 4-Cl-Ph | 3.11 | 4.56 | 6.34 |

Table 2: In Vitro Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [2]

| Compound ID | Aryl Group | Leukemia (CCRF-CEM) GI50 (µM) | CNS (SNB-75) GI50 (µM) | Renal (UO-31) GI50 (µM) |

| 4a | 4-Fluorophenyl | >100 | 4.5 | 3.8 |

| 4b | 4-Chlorophenyl | 8.9 | 6.3 | 4.2 |

| 4i | 3-Nitrophenyl | 3.2 | 2.8 | 3.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][3]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values using a dose-response curve.

MTT Assay Workflow

Antimicrobial and Antifungal Activity

Quantitative Antimicrobial and Antifungal Data

The following table presents the antimicrobial and antifungal activity of representative 1,2,4-triazole derivatives.

Table 3: Antimicrobial Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives [4]

| Compound ID | Substituent | Staphylococcus aureus (Zone of Inhibition, mm) | Microsporum gypseum (Zone of Inhibition, mm) |

| 5b | 4-Cl | 22 | 25 |

| 5c | 2,4-diCl | 20 | 28 |

| 5e | 4-NO2 | 24 | 26 |

| Streptomycin | - | 25 | - |

| Ketoconazole | - | - | 22 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.[5]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile paper discs (6 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic or antifungal drugs (e.g., ciprofloxacin, fluconazole)

Procedure:

-

Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Spread the inoculum evenly onto the surface of the agar plate.

-

Impregnate sterile paper discs with a known concentration of the test compound and the standard drug.

-

Place the discs on the inoculated agar surface.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each disc in millimeters.

Disc Diffusion Method Workflow

Kinase Inhibitory Potential

The isopropyl group is a common feature in many kinase inhibitors, often occupying hydrophobic pockets in the ATP-binding site. The presence of a 5-isopropyl group on the 4H-1,2,4-triazol-3-amine core suggests a potential for kinase inhibitory activity. For instance, a potent phosphoinositide 3-kinase (PI3K) inhibitor, GDC-0032, incorporates a 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl moiety.[6] Furthermore, 3-isopropyl-pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs).[7]

Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.

Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel bioactive compounds. Based on the activities of structurally related 1,2,4-triazole derivatives, this core is predicted to exhibit a range of biological effects, including anticancer, antimicrobial, and kinase inhibitory activities. The presence of the isopropyl group may confer favorable pharmacokinetic properties and specific interactions with biological targets.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. High-throughput screening against diverse cancer cell lines, microbial strains, and a panel of kinases will be crucial to elucidate the full therapeutic potential of this chemical scaffold. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations. The continued exploration of this and related triazole cores will undoubtedly contribute to the development of next-generation therapeutic agents.

References

- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential Mechanism of Action of 5-Isopropyl-4H-1,2,4-triazol-3-amine: A Technical Guide for Researchers

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. These include antifungal, antibacterial, antiviral, and anticancer properties. The presence of the isopropyl group at the 5-position and an amino group at the 3-position of the 4H-1,2,4-triazole ring in the molecule of interest, 5-Isopropyl-4H-1,2,4-triazol-3-amine, suggests the potential for various biological interactions. This technical guide will delve into the primary known mechanisms of action for 1,2,4-triazole derivatives, offering insights into the potential therapeutic applications of this compound class.

Potential Mechanisms of Action

Based on the activities of structurally related 1,2,4-triazole compounds, the following mechanisms are plausible for this compound:

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)

A hallmark of many antifungal triazole drugs is their ability to inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway:

Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Protocol: In Vitro CYP51 Inhibition Assay

A common method to assess the inhibitory potential of a compound against CYP51 is a cell-free enzymatic assay.

-

Preparation of Reagents:

-

Recombinant human or fungal CYP51 enzyme.

-

Lanosterol (substrate) dissolved in a suitable solvent.

-

NADPH-cytochrome P450 reductase.

-

A reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

The test compound (this compound) at various concentrations.

-

A known CYP51 inhibitor as a positive control (e.g., ketoconazole).

-

-

Assay Procedure:

-

The reaction mixture containing the enzyme, reductase, and buffer is pre-incubated.

-

The test compound or control is added to the mixture.

-

The reaction is initiated by the addition of the substrate, lanosterol, and NADPH.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of product formed (or substrate consumed) is quantified using methods like HPLC or LC-MS/MS.

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of the test compound is calculated.

-

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

-

Quantitative Data for Representative Triazole Antifungals:

| Compound | Target Organism | IC50 (µM) |

| Fluconazole | Candida albicans | 0.1 - 1.0 |

| Itraconazole | Aspergillus fumigatus | 0.01 - 0.1 |

| Voriconazole | Candida albicans | 0.01 - 0.05 |

Note: This data is for established antifungal drugs and serves as a reference. The activity of this compound would need to be experimentally determined.

Antibacterial Activity: Inhibition of Dihydrofolate Reductase (DHFR)

Some 1,2,4-triazole derivatives have been shown to exhibit antibacterial activity by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. Folic acid is crucial for the synthesis of nucleotides and certain amino acids.

Signaling Pathway:

Caption: Potential inhibition of the bacterial folic acid synthesis pathway.

Experimental Protocol: In Vitro DHFR Inhibition Assay

-

Preparation of Reagents:

-

Recombinant bacterial DHFR enzyme (e.g., from E. coli or S. aureus).

-

Dihydrofolate (DHF) as the substrate.

-

NADPH as a cofactor.

-

A reaction buffer (e.g., Tris-HCl buffer, pH 7.5).

-

The test compound at various concentrations.

-

A known DHFR inhibitor as a positive control (e.g., trimethoprim).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture containing the enzyme, NADPH, and buffer is prepared.

-

The test compound or control is added.

-

The reaction is initiated by the addition of DHF.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is determined for each compound concentration.

-

The IC50 value is calculated.

-

Quantitative Data for a Representative Triazole with Antibacterial Activity:

| Compound Derivative | Target Bacterium | MIC (µg/mL) |

| 4-amino-5-aryl-4H-1,2,4-triazole derivative | E. coli | 5 |

| 4-amino-5-aryl-4H-1,2,4-triazole derivative | B. subtilis | 5 |

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The specific derivatives and their activities can vary significantly.

Anticancer Activity: Kinase Inhibition

The dysregulation of protein kinases is a common feature of many cancers. The 1,2,4-triazole scaffold has been explored for the development of kinase inhibitors. These compounds can compete with ATP for binding to the kinase's active site, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival.

Signaling Pathway:

Caption: Potential mechanism of kinase inhibition by a 1,2,4-triazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Preparation of Reagents:

-

Recombinant protein kinase of interest.

-

A specific peptide or protein substrate for the kinase.

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in fluorescence-based assays).

-

A reaction buffer containing Mg²⁺ or Mn²⁺.

-

The test compound at various concentrations.

-

A known inhibitor for the specific kinase as a positive control.

-

-

Assay Procedure:

-

The kinase, substrate, and test compound are incubated together in the reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The extent of substrate phosphorylation is measured. This can be done by detecting the incorporation of the radiolabel into the substrate or by using an antibody that specifically recognizes the phosphorylated substrate in an ELISA-based format.

-

-

Data Analysis:

-

The amount of phosphorylation is quantified.

-

The percentage of inhibition is calculated for each compound concentration.

-

The IC50 value is determined.

-

Quantitative Data for a Representative Triazole-based Kinase Inhibitor:

| Kinase Target | IC50 (nM) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 10 - 100 |

| Epidermal Growth Factor Receptor (EGFR) | 50 - 500 |

Note: The specific kinase targets and inhibitory potencies of 1,2,4-triazole derivatives are highly dependent on the other substituents on the triazole ring.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the established biological activities of the 1,2,4-triazole class of compounds provide a strong rationale for investigating its potential as an antifungal, antibacterial, or anticancer agent. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate the biological profile of this compound. Future studies should focus on in vitro enzymatic and cellular assays against a panel of fungal, bacterial, and cancer targets to identify its primary mechanism of action and to determine its potency and selectivity. Such investigations are crucial for unlocking the therapeutic potential of this and other novel 1,2,4-triazole derivatives.

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Isopropyl-4H-1,2,4-triazol-3-amine

Disclaimer: Direct experimental data for the specific compound 5-Isopropyl-4H-1,2,4-triazol-3-amine is limited in publicly available literature. This guide extrapolates potential therapeutic targets based on the well-documented biological activities of structurally related 1,2,4-triazole derivatives, particularly those bearing a 3-amino substituent. The proposed targets and pathways therefore represent areas of high probability for the compound's activity and are intended to guide further research.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged five-membered heterocyclic scaffold containing three nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[1] Numerous clinically approved drugs, such as the antifungal fluconazole, the anticancer agent letrozole, and the antiviral ribavirin, feature the 1,2,4-triazole core, highlighting its versatility and importance in drug design.[1][2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, antibacterial, and anticonvulsant properties.[2][3] The 3-amino substitution, in particular, has been shown to be a key pharmacophore for various biological activities.

Potential Therapeutic Area: Oncology

The 1,2,4-triazole scaffold is a cornerstone in the development of anticancer agents.[3] Derivatives have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases, and to modulate pathways related to apoptosis and angiogenesis.[3]

Putative Molecular Target: Protein Kinases

Rationale for Targeting: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Evidence for 1,2,4-Triazoles as Kinase Inhibitors: Several studies have identified 1,2,4-triazole derivatives as potent inhibitors of various protein kinases. For instance, novel 3,5-diamino-1,2,4-triazole ureas have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of lymphoma and neuroblastoma.[4][5] Other research has highlighted the potential of 1,2,4-triazole derivatives to inhibit Pyruvate Dehydrogenase Kinases (PDKs), which are involved in cancer cell metabolism.[6] Additionally, derivatives have been designed as inhibitors of Aurora-A kinase and Epidermal Growth Factor Receptor (EGFR).[7][8]

Postulated Signaling Pathway: Generic Kinase Signaling Cascade

The following diagram illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK). Inhibition of the kinase by a 1,2,4-triazole derivative would block the downstream signaling cascade, thereby affecting cell proliferation and survival.

Caption: Simplified kinase signaling pathway inhibited by a putative 1,2,4-triazole derivative.

Quantitative Data for Analogous Compounds

The following table summarizes the anticancer activity of various 3-amino-1,2,4-triazole derivatives against different cancer cell lines and kinases.

| Compound Class | Specific Derivative Example | Target/Cell Line | IC50 (µM) |

| 3,5-diamino-1,2,4-triazole ureas | Compound 23a | Tel-ALK transformed Ba/F3 cells | 0.02 |

| 3,5-diamino-1,2,4-triazole ureas | Compound 15a | SU-DHL-1 (ALCL) cells | Not specified, but potent inhibition reported |

| 1,2,4-triazole pyridine hybrids | Compound TP6 | B16F10 (murine melanoma) | 41.12 - 61.11 (range for series) |

| Substituted 5-amino[9][10][11]triazoles | Compound 7 | HepG2 (liver cancer) | 17.69 |

| Substituted 5-amino[9][10][11]triazoles | Compound 17 | MCF7 (breast cancer) | 25.4 |

| N-phenyl-1,2,4-triazoles | Compound 6a-c | MCF-7 (breast cancer) | 1.29 - 4.30 |

| 1,2,4-triazole derivatives | Compounds 5 & 6 | EGFRWT | 0.08 - 0.25 |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay.

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Staurosporine)

-

Luminescence-based kinase activity kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 5 µL of the diluted test compound or control to the wells of a 96-well plate.

-

Add 10 µL of a mixture of the kinase and its substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final volume should be 25 µL.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

-

References

- 1. connectjournals.com [connectjournals.com]

- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bowdish.ca [bowdish.ca]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

An In-depth Technical Guide on the Solubility and Stability of 5-Isopropyl-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 5-Isopropyl-4H-1,2,4-triazol-3-amine is limited. This guide synthesizes available information for the target compound and its structural analogs to provide a comprehensive overview. The experimental protocols provided are established methods for small molecules and should be adapted and validated for the specific compound.

Introduction

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antifungal, antiviral, and anticancer properties.[1][2] A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for its potential application in pharmaceutical formulations and as a research tool. This technical guide provides a detailed examination of the known and predicted solubility and stability characteristics of this compound, along with standardized experimental protocols for their determination.

Physicochemical Properties

The solubility and stability of a compound are intrinsically linked to its physicochemical properties. While specific experimental data for this compound is scarce, the following table summarizes the available information and predicted values based on its structure and data from similar compounds.

| Property | Value / Predicted Value | Source / Notes |

| Molecular Formula | C₅H₁₀N₄ | ChemScene |

| Molecular Weight | 126.16 g/mol | ChemScene |

| Boiling Point | 319.7°C at 760 mmHg | MySkinRecipes[3] |

| Predicted pKa | ~10.07 | Predicted based on the analog 3-Isopropyl-4-amino-1,2,4-triazol-5-one.[4] The amino group on the triazole ring imparts basic properties. |

| Predicted LogP | ~ -0.1 | Predicted based on the analog 4-propyl-4H-1,2,4-triazol-3-amine.[5] This suggests the compound is likely hydrophilic. |

| Appearance | Solid (predicted) | General characteristic of similar small molecules. |

| Storage | Room temperature, away from light, under inert gas. | MySkinRecipes[3] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. Based on its structure and data from analogs, a qualitative solubility profile can be inferred.

Aqueous Solubility: The presence of the amino group and nitrogen atoms in the triazole ring suggests the potential for hydrogen bonding with water, indicating some degree of aqueous solubility. However, the isopropyl group is nonpolar and will negatively impact water solubility. The predicted low LogP value suggests that the compound is likely to be hydrophilic. For a structurally similar compound, 3-Isopropyl-4-amino-1,2,4-triazol-5-one, the solubility in water is reported to be low.[4]

Organic Solvent Solubility: Analogous compounds, such as 3-Isopropyl-4-amino-1,2,4-triazol-5-one, are soluble in organic solvents like ethanol and dimethylformamide (DMF).[4] It is anticipated that this compound will exhibit similar solubility in polar organic solvents.

The following table provides a predicted solubility profile.

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Moderate | Hydrogen bonding potential from the amino and triazole groups is offset by the nonpolar isopropyl group. |

| Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents. |

| Methanol | Soluble | Similar to ethanol, good solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent in which analogs show good solubility.[4] |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, solubility may be less than in DMSO or DMF. |

| Dichloromethane | Sparingly Soluble | Limited solubility is expected due to the compound's polarity. |

| Hexane | Insoluble | The compound's polarity makes it unlikely to dissolve in nonpolar solvents. |

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and compatibility with other substances. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways.

General Stability: The 1,2,4-triazole ring is generally a stable aromatic system. However, the amino group can be susceptible to degradation under certain conditions. It is recommended to store the compound at room temperature, protected from light, and under an inert atmosphere.[3]

pH Stability: The stability of the compound is expected to be pH-dependent. The amino group may be susceptible to hydrolysis at extreme pH values.

Thermal Stability: The reported boiling point of 319.7°C suggests good thermal stability under normal conditions.[3] Forced degradation studies at elevated temperatures are necessary to identify potential thermolytic degradation products.

Photostability: Many heterocyclic compounds exhibit photosensitivity. To prevent photodegradation, it is advisable to protect solutions and solid samples from light.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to separate the saturated solution from the excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

Caption: Shake-Flask Solubility Determination Workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photodegradation: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Prepare solutions of the compound in the respective stress media.

-

Expose the samples to the specified conditions for the designated time.

-

At appropriate time points, withdraw samples.

-

Neutralize the acidic and basic samples.

-

Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Caption: Forced Degradation Study Workflow.

Long-Term Stability Testing (ICH Guidelines)

Long-term stability studies are performed to establish the shelf-life of a drug substance.

Storage Conditions (as per ICH Q1A(R2)):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[6]

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.[6]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6]

Procedure:

-

Store the compound in a suitable container that mimics the proposed packaging.

-

Place the samples in stability chambers maintained at the specified conditions.

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analyze the samples for appearance, assay, degradation products, and other relevant parameters using a validated stability-indicating method.

Potential Biological Activity and Signaling Pathway

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities.[1] A prominent mechanism of action for many triazole-based fungicides is the inhibition of the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[7] Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis disrupts membrane integrity and leads to fungal cell death.

Caption: Putative Antifungal Mechanism of Action.

Conclusion

This compound is a compound with potential applications in medicinal chemistry. While specific experimental data on its solubility and stability are not widely available, this guide provides a comprehensive overview based on its chemical structure and data from analogous compounds. The provided experimental protocols offer a framework for the systematic evaluation of its physicochemical properties. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications.

References

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. This compound [myskinrecipes.com]

- 4. chembk.com [chembk.com]

- 5. 4H-1,2,4-Triazol-3-amine, 4-propyl- | C5H10N4 | CID 143568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

spectroscopic data for 5-Isopropyl-4H-1,2,4-triazol-3-amine (NMR, IR, Mass Spec)

An in-depth search for spectroscopic data for 5-Isopropyl-4H-1,2,4-triazol-3-amine did not yield specific experimental NMR, IR, or mass spectrometry data for this compound. While a comprehensive analysis of related 1,2,4-triazole derivatives is possible, the direct spectral information for the requested molecule is not publicly available in the searched resources.

Spectroscopic Data Analysis of Related Triazoles

Although specific data for this compound is unavailable, analysis of similar structures from the literature provides an insight into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For various 3-amino-1,2,4-triazole derivatives, the following general observations can be made from the literature. The chemical shifts are highly dependent on the solvent and the substituents on the triazole ring.

¹H NMR:

-

NH and NH₂ Protons: Protons on the nitrogen atoms of the triazole ring and the amine group typically appear as broad singlets. Their chemical shifts can vary significantly due to hydrogen bonding and the nature of the solvent. For example, in some 1,2,4-triazolyl-3-amines, broad singlets for NH₂ and NH protons have been observed at various chemical shifts, which disappear upon deuteration.

-

Alkyl Protons: The protons of the isopropyl group would be expected to show a characteristic splitting pattern: a septet for the CH proton and a doublet for the two CH₃ groups.

¹³C NMR:

-

Triazole Ring Carbons: The carbon atoms within the 1,2,4-triazole ring typically resonate in the downfield region of the spectrum, often between 140 and 170 ppm.

-

Isopropyl Group Carbons: The carbons of the isopropyl substituent would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectra of 3-amino-1,2,4-triazoles show characteristic absorption bands that are indicative of their functional groups.

-

N-H Stretching: The N-H stretching vibrations of the amine (NH₂) and the triazole ring (NH) are typically observed in the region of 3100-3500 cm⁻¹. Primary amines usually show two bands in this region corresponding to symmetric and asymmetric stretching.

-

C=N Stretching: The stretching vibration of the C=N double bond within the triazole ring is expected to appear in the 1600-1650 cm⁻¹ region.

-

N-H Bending: The N-H bending vibrations are typically found around 1580-1620 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as HCN or N₂, which is a characteristic fragmentation pathway for the 1,2,4-triazole ring. The isopropyl group may also undergo fragmentation.

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data are provided in numerous publications on the synthesis and characterization of 1,2,4-triazole derivatives. A general workflow for such an analysis is outlined below.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer, for example, a 400 MHz instrument.

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, for instance, via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

While specific data for this compound could not be located, the provided information on related compounds and general methodologies offers a framework for its potential characterization. The actual spectroscopic data would be essential for a definitive analysis and is likely available in specialized chemical databases.

An In-Depth Technical Guide to a Representative 1,2,4-Triazole: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Introduction

Initial research for a comprehensive technical guide on 5-Isopropyl-4H-1,2,4-triazol-3-amine (CAS 22882-41-3) revealed a significant scarcity of detailed scientific literature. While this compound is commercially available and used as a building block in organic synthesis, there is a lack of publicly accessible in-depth studies regarding its specific discovery, detailed experimental protocols, quantitative biological data, and associated signaling pathways.[1][][3][4][5][6]

To fulfill the user's request for a comprehensive technical guide within the 1,2,4-triazole class of compounds, this document focuses on a closely related and well-documented analogue: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol . This compound serves as an excellent representative of this heterocyclic family, with available literature on its synthesis, characterization, and biological evaluation. The 1,2,4-triazole core is a "privileged structure" in medicinal chemistry, recognized for its metabolic stability and diverse biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[7] This guide will provide researchers, scientists, and drug development professionals with a detailed overview of the synthesis, experimental protocols, and known biological activities of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Core Compound Details

| Property | Value | Reference |

| Compound Name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | N/A |

| Molecular Formula | C₈H₈N₄S | N/A |

| Molecular Weight | 192.24 g/mol | N/A |

| Appearance | White crystalline solid | [8] |

| Primary Applications | Intermediate in the synthesis of Schiff bases and other derivatives with potential biological activities. | [8] |

Synthesis and Experimental Protocols

The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is a multi-step process that begins with benzoic acid. The general synthetic pathway is outlined below.

General Synthetic Pathway

Caption: Synthetic route to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocols

Step 1: Synthesis of Benzoic Acid Hydrazide

-

A mixture of methyl benzoate and hydrazine hydrate is refluxed for several hours.

-

The reaction mixture is then cooled, and the resulting solid precipitate is filtered.

-

The crude product is recrystallized from a suitable solvent, such as ethanol, to yield pure benzoic acid hydrazide.[8]

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

-

Benzoic acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol.

-

Carbon disulfide (CS₂) is added dropwise to the cooled solution with constant stirring.

-

The reaction is stirred for an extended period, during which the potassium dithiocarbazinate salt precipitates.

-

The salt is filtered, washed with a non-polar solvent like ether, and dried.[8]

Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate in water for several hours.

-

During the reflux, the evolution of hydrogen sulfide gas is observed.

-

The reaction mixture is then cooled and acidified with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

-

The resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol as white crystals.[8]

Biological Activities and Potential Applications

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been investigated for a range of biological activities. The core structure serves as a versatile scaffold for the synthesis of novel compounds with therapeutic potential.

Antioxidant Activity

Several studies have evaluated the antioxidant properties of derivatives of this triazole. The mechanism often involves the scavenging of free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Caption: Free radical scavenging by a triazole derivative.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal agents.[9] Derivatives synthesized from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising activity against various bacterial and fungal strains. The primary mechanism of action for many triazole antifungals is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[9]

Anticancer Activity

Recent studies have explored the anticancer potential of 1,2,4-triazole derivatives. For instance, novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity against various cell lines.[10][11] Some of these compounds have demonstrated significant growth inhibition, suggesting that the 1,2,4-triazole scaffold is a promising starting point for the development of new anticancer agents.[10][11]

Characterization Data

While specific quantitative data for the parent compound is limited in the aggregated search results, characterization of its derivatives is often reported. For example, the synthesis of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is confirmed through various spectroscopic methods.

Table 1: Representative Spectroscopic Data for Derivatives

| Derivative Type | Spectroscopic Method | Key Observations | Reference |

| Schiff Base | FT-IR | Disappearance of the NH₂ stretching bands of the parent triazole and appearance of a C=N stretching band. | [8] |

| Schiff Base | ¹H NMR | Appearance of a singlet corresponding to the azomethine proton (-N=CH-). | [8] |

| Thiazolidinone | FT-IR | Appearance of a C=O stretching band characteristic of the thiazolidinone ring. | [8] |

Conclusion

While a comprehensive historical and experimental guide on this compound is not feasible due to the limited available data, the study of the representative compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, provides valuable insights into the chemistry and biological potential of this class of heterocycles. The synthetic accessibility of the 1,2,4-triazole core and the diverse biological activities of its derivatives continue to make it an area of active research in medicinal chemistry and drug discovery. Further investigation into less-documented analogues like this compound may yet uncover novel applications and activities.

References

- 1. Buy exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. 502546-41-0 | 5-Cyclopropyl-4H-1,2,4-triazol-3-amine | Triazoles | Ambeed.com [ambeed.com]

- 5. This compound [myskinrecipes.com]

- 6. 22882-41-3|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

acute toxicity studies of 5-Isopropyl-4H-1,2,4-triazol-3-amine

An in-depth technical guide on the acute toxicity of 5-Isopropyl-4H-1,2,4-triazol-3-amine cannot be provided at this time. A comprehensive search of publicly available scientific literature and toxicological databases has revealed no specific acute toxicity studies for this particular compound. The necessary quantitative data, experimental protocols, and mechanistic information required to fulfill the request are not available in the public domain.

The information found pertains to structurally related but distinct triazole derivatives. Data from these related compounds cannot be reliably extrapolated to predict the specific toxicological profile of this compound. For instance, Safety Data Sheets (SDS) for compounds like 3-Amino-1,2,4-triazole or 4-Amino-1,2,4-triazole provide general hazard classifications but lack the detailed experimental results needed for a technical whitepaper. Similarly, a PubChem entry for a tautomeric form, 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, indicates it generally does not meet GHS hazard criteria, suggesting a low probability of extensive public toxicity data.

This absence of data represents a significant knowledge gap for researchers, scientists, and drug development professionals. Any assessment of this compound's acute toxicity would require new, dedicated experimental studies conducted according to established international guidelines (e.g., OECD Test Guidelines).

For professionals intending to investigate the acute toxicity of this compound, a generalized experimental workflow is proposed below. This workflow is based on standard toxicological testing procedures, such as the OECD 423 (Acute Toxic Class Method) guideline, and serves as a conceptual framework in the absence of specific data for the target compound.

Generalized Experimental Workflow: Acute Oral Toxicity (OECD 423)

The following diagram illustrates a typical, stepwise process for determining the acute oral toxicity of a chemical.

Caption: Generalized workflow for an Acute Toxic Class Method study.

This document will be updated should relevant data on the acute toxicity of this compound become available in the public domain.

Methodological & Application

Application Notes & Protocols: Synthesis and Characterization of Novel 1,2,4-Triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and polarity.[1] These properties allow 1,2,4-triazole derivatives to interact with a wide range of biological targets, leading to a remarkable breadth of pharmacological activities.[1][2][3] Consequently, this moiety is a core component of numerous clinically approved drugs for treating a wide array of diseases, from fungal infections to cancer.[2][4][5][6] This document provides an in-depth overview of the applications of these derivatives, along with detailed protocols for their synthesis and characterization.

Application Notes: Biological Activities of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have demonstrated significant potential across various therapeutic areas. Their versatile structure allows for modification to target specific enzymes and receptors.

1. Anticancer Activity: Many 1,2,4-triazole derivatives exhibit potent anticancer activity through mechanisms like enzyme inhibition and disruption of cellular processes essential for cancer cell survival.[1][7] A notable mechanism is the inhibition of the aromatase enzyme, which is crucial for estrogen biosynthesis. This is a key strategy in treating hormone-dependent breast cancer.[5][8] FDA-approved drugs like Letrozole and Anastrozole, which contain the 1,2,4-triazole moiety, are prominent examples of aromatase inhibitors.[2][5]

Caption: Aromatase inhibition by 1,2,4-triazole derivatives.

2. Antifungal Activity: The most well-known application of 1,2,4-triazoles is in antifungal therapy. Drugs like Fluconazole and Itraconazole are widely used to treat systemic fungal infections.[2][6] Their primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]

3. Antibacterial and Antitubercular Activity: Certain 1,2,4-triazole derivatives, particularly those incorporating a thione or Schiff base moiety, have shown significant antibacterial activity against various strains, including Staphylococcus aureus.[9][10] Furthermore, specific derivatives have demonstrated promising activity against Mycobacterium tuberculosis, suggesting their potential in developing new anti-tuberculosis drugs.[11]

4. Other Activities: The therapeutic potential of this scaffold extends to antiviral (e.g., Ribavirin), anti-inflammatory, analgesic, and anticonvulsant properties.[2][9][12]

Quantitative Data Summary

The following tables summarize the in-vitro biological activity of selected novel 1,2,4-triazole derivatives as reported in the literature.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7d | Hela | < 12 | [8] |

| 7e | Hela | < 12 | [8] |

| 10a | Hela | < 12 | [8] |

| 10d | Hela | < 12 | [8] |

| Compound VI | MCF-7 | 206.1 |[7] |

Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 46-47 | S. aureus | 3.125 | [9] |

| 46a | C. albicans | 3.125 | [9] |

| 47d | C. albicans | 3.125 | [9] |

| 5e | S. aureus | Not specified, but superior to Streptomycin | [10] |

| Various | M. gypseum | Not specified, but superior to Ketoconazole |[10] |

Experimental Protocols

1. Synthesis Protocols

The synthesis of the 1,2,4-triazole ring can be accomplished through various methods. The choice depends on the desired substitution pattern and available starting materials.[13]

Caption: General workflow for synthesis and purification.

Protocol 1.1: Classical Synthesis via Einhorn-Brunner Reaction This method involves the condensation of a diacylamine with a hydrazine, typically under acidic conditions.[13]

-

Reagents & Equipment: Diacylamine derivative, hydrazine hydrate (or substituted hydrazine), acid catalyst (e.g., glacial acetic acid), ethanol, reflux apparatus, magnetic stirrer, round-bottom flask.

-

Procedure:

-

To a solution of the diacylamine (1.0 eq) in ethanol, add the hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole derivative.

-

Protocol 1.2: Modern Microwave-Assisted Synthesis Microwave irradiation offers a rapid and efficient alternative for synthesizing 1,2,4-triazoles, often with higher yields and shorter reaction times.[13][14]

-

Reagents & Equipment: Substituted hydrazine (1.0 eq), formamide (can act as solvent and reactant), microwave synthesizer, sealed microwave reaction vessel.

-

Procedure:

-

In a sealed microwave reaction vessel, combine the substituted hydrazine (1.0 eq) and an excess of formamide.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes).

-

After irradiation, allow the vessel to cool to room temperature.

-

Transfer the reaction mixture to a beaker and add cold water to precipitate the product.

-

Collect the product by filtration and wash thoroughly with water.

-

Purify by recrystallization or column chromatography as needed.

-

2. Characterization Protocols

Confirming the structure and purity of synthesized compounds is crucial. A combination of spectroscopic and analytical techniques is employed.[13]

Caption: Logical workflow for compound characterization.

Protocol 2.1: FT-IR Spectroscopy Used to identify the presence of key functional groups.

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the dry product with spectroscopic grade KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Look for characteristic absorption bands. For 1,2,4-triazoles, key signals include:

Protocol 2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis:

-

¹H NMR: Protons on the 1,2,4-triazole ring typically appear as singlets in the range of δ 7.5-9.0 ppm.[8] For 1,2,4-triazole-3-thiol derivatives, the S-H proton signal can appear as a broad singlet at δ 11.5-14.0 ppm.[10][12]

-

¹³C NMR: Carbons of the triazole ring typically resonate in the δ 140-165 ppm region.

-

Protocol 2.3: Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its molecular formula.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., ESI, APCI).

-

Data Analysis: Identify the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺. Compare the observed m/z value with the calculated molecular weight of the target compound. The fragmentation pattern can also provide additional structural information.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. chemmethod.com [chemmethod.com]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 13. benchchem.com [benchchem.com]

- 14. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

Application Notes and Protocols for the Quantification of 5-Isopropyl-4H-1,2,4-triazol-3-amine